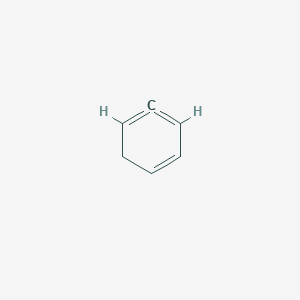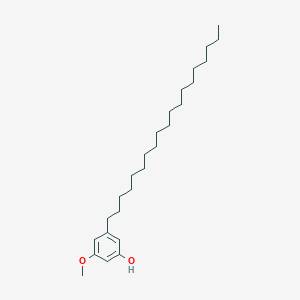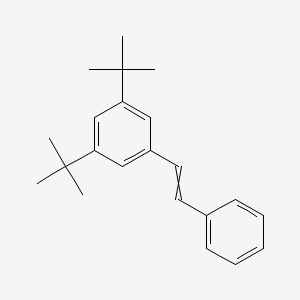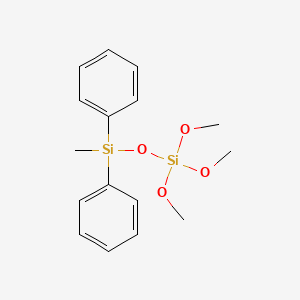
Trimethyl methyl(diphenyl)silyl orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl methyl(diphenyl)silyl orthosilicate is a unique organosilicon compound characterized by the presence of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl methyl(diphenyl)silyl orthosilicate typically involves the reaction of trimethylsilyl chloride, methylchlorosilane, and diphenylsilyl chloride with orthosilicic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like toluene or dichloromethane and are conducted under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl methyl(diphenyl)silyl orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of silanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl groups are replaced by other nucleophiles like halides or alkoxides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often carried out in polar aprotic solvents like dimethylformamide or acetonitrile
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl compounds
Applications De Recherche Scientifique
Trimethyl methyl(diphenyl)silyl orthosilicate finds applications in several scientific research fields:
Mécanisme D'action
The mechanism of action of trimethyl methyl(diphenyl)silyl orthosilicate involves the interaction of its silyl groups with various molecular targets. The compound can form stable covalent bonds with hydroxyl and amino groups, leading to the formation of silyl ethers and amines. This interaction is facilitated by the nucleophilic attack on the silicon atom, followed by the elimination of a leaving group such as chloride or alkoxide .
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used for similar protective group chemistry but lacks the diphenylsilyl group.
Methylchlorosilane: Similar in reactivity but does not contain the trimethylsilyl or diphenylsilyl groups.
Diphenylsilyl chloride: Shares the diphenylsilyl group but lacks the trimethylsilyl and orthosilicate components
Uniqueness: Trimethyl methyl(diphenyl)silyl orthosilicate is unique due to the combination of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This unique structure imparts enhanced stability and reactivity, making it a versatile reagent in various chemical transformations and industrial applications .
Propriétés
Numéro CAS |
137530-35-9 |
|---|---|
Formule moléculaire |
C16H22O4Si2 |
Poids moléculaire |
334.51 g/mol |
Nom IUPAC |
trimethyl [methyl(diphenyl)silyl] silicate |
InChI |
InChI=1S/C16H22O4Si2/c1-17-22(18-2,19-3)20-21(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
PVHRKVVPZJIASK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](OC)(OC)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
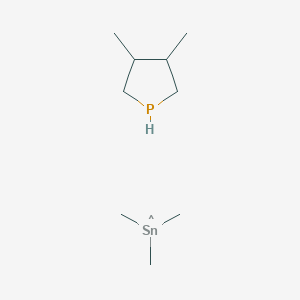
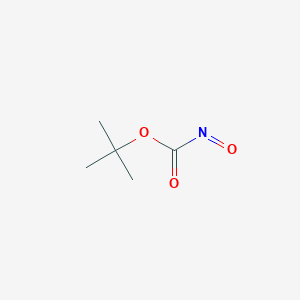


![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
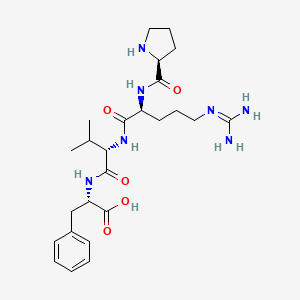
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
